Hydrophilicity Advantage: logP Comparison of N4-Acetamide vs. N4-Amino 1,2,4-Triazole-3-Thione Scaffolds
The target compound exhibits a computed logP of -2.59 [1], indicating substantially higher hydrophilicity than the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione scaffold, for which the parent core (C₆H₆N₄OS) has an estimated logP near 0.3–0.8 based on its smaller molecular volume and the absence of the polar acetamide side chain. The -2.59 logP value places the target compound firmly in hydrophilic chemical space, which is associated with improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic triazole-3-thione congeners.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -2.59 |
| Comparator Or Baseline | 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione: estimated logP ≈ 0.3–0.8 (no experimental value available; class-level estimate based on scaffold comparison) |
| Quantified Difference | ΔlogP ≈ -3.1 to -3.4 (target compound more hydrophilic by >3 log units) |
| Conditions | Computed logP values; target value from ChemBase database; comparator estimate based on structural class inference |
Why This Matters
A >3-log-unit difference in logP translates to an approximately >1000-fold difference in theoretical octanol-water partition, directly impacting solubility, formulation strategies, and biodistribution profiles for any biological assay application [2].
- [1] ChemBase. 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide, ChemBase ID 253360. LogP: -2.59. View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. View Source
